Barmastine
Description
Historical Context of Pyrido[1,2-a]pyrimidine (B8458354) Scaffold in Medicinal Chemistry
The pyrido[1,2-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of bioactive compounds. researchgate.netnih.gov This structural motif is considered a "privileged" scaffold, meaning it is capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities.
Historically, research into pyrido[1,2-a]pyrimidine derivatives has revealed their potential across numerous therapeutic areas. Compounds incorporating this scaffold have been investigated for a range of biological effects, as detailed in the table below. researchgate.netnih.govnih.gov
| Reported Pharmacological Activities of Pyrido[1,2-a]pyrimidine Derivatives |
| Anticancer researchgate.netnih.gov |
| Antidepressant researchgate.net |
| Gastrointestinal protective researchgate.net |
| Neurotropic researchgate.net |
| Stress-protecting researchgate.net |
| Anti-inflammatory nih.gov |
| Antiviral nih.gov |
| Antimicrobial nih.gov |
The versatility of the pyrido[1,2-a]pyrimidine core stems from its rigid, planar structure which can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This adaptability enables the design of potent and selective ligands for specific biological targets. The scaffold's proven track record in yielding pharmacologically active agents has cemented its importance in drug discovery and development programs. Marketed drugs containing this skeleton include pemirolast, pirenperone, and barmastine itself, further validating its therapeutic relevance. researchgate.net
Overview of this compound's Early Research and Classification within Bioactive Heterocycles
This compound, chemically named 3-[2-[4-[[3-(furan-2-ylmethyl)imidazo[4,5-b]pyridin-2-yl]amino]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one, emerged from research focused on antihistaminic agents. smolecule.comnih.gov Its primary mechanism of action is the antagonism of the histamine (B1213489) H1 receptor, which makes it effective in managing allergic reactions. smolecule.com Early investigations into this compound were centered on its potential application in treating conditions such as asthma due to these antihistamine properties. smolecule.com
This compound is classified as a bioactive heterocycle, a broad category of organic compounds containing rings with at least one atom other than carbon. nih.gov Specifically, it belongs to the family of pyrido[1,2-a]pyrimidines. Its structure is complex, incorporating several distinct heterocyclic systems:
A pyrido[1,2-a]pyrimidin-4-one core
A piperidine (B6355638) ring
An imidazo[4,5-b]pyridine system
A furan (B31954) ring smolecule.com
This multi-component structure contributes to its specific interaction with the H1 receptor. Early research utilized this compound as a model compound for studying the synthesis and activity of new antihistamine agents and for investigating the interactions between such compounds and histamine receptors to better understand allergic responses. smolecule.com
Rationale for Continued Academic Inquiry into this compound and Analogues
The continued academic interest in this compound and the synthesis of its analogues is driven by several key factors within medicinal chemistry. The primary rationale is the potential for discovering novel therapeutic agents with improved properties. By systematically modifying the this compound structure, researchers aim to develop analogues with enhanced potency, greater selectivity for the H1 receptor over other receptors, or a modified pharmacokinetic profile.
Structure-activity relationship (SAR) studies are central to this research. These studies involve creating a series of related compounds (analogues) and evaluating how specific structural changes affect their biological activity. For this compound, this could involve modifying any of its heterocyclic components or the linker chains connecting them. The goal is to identify which parts of the molecule are essential for its antihistaminic activity and which can be altered to improve its drug-like properties.
Furthermore, the pyrido[1,2-a]pyrimidine scaffold itself remains a fertile ground for drug discovery. nih.govnih.gov Its proven biological activity in various domains encourages researchers to explore new derivatives for different therapeutic targets beyond histamine receptors, such as protein kinases in cancer therapy. nih.govrsc.org The synthesis and biological evaluation of novel this compound analogues contribute to the broader understanding of how molecules based on this scaffold can be designed to interact with specific biological systems, potentially leading to the development of new treatments for a range of diseases. scispace.comrsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
99156-66-8 |
|---|---|
Molecular Formula |
C27H29N7O2 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
3-[2-[4-[[3-(furan-2-ylmethyl)imidazo[4,5-b]pyridin-2-yl]amino]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C27H29N7O2/c1-19-22(26(35)33-13-3-2-8-24(33)29-19)11-16-32-14-9-20(10-15-32)30-27-31-23-7-4-12-28-25(23)34(27)18-21-6-5-17-36-21/h2-8,12-13,17,20H,9-11,14-16,18H2,1H3,(H,30,31) |
InChI Key |
LNSHWIZFFHXFPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)NC4=NC5=C(N4CC6=CC=CO6)N=CC=C5 |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)NC4=NC5=C(N4CC6=CC=CO6)N=CC=C5 |
Other CAS No. |
99156-66-8 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Studies of Barmastine and Pyrido 1,2 a Pyrimidine Analogues
Established Synthetic Routes to the Pyrido[1,2-a]pyrimidine (B8458354) Core Structure.
The pyrido[1,2-a]pyrimidine core structure can be accessed through various established synthetic methodologies, often involving the cyclization of 2-aminopyridines with suitable bifunctional electrophiles.
Cyclocondensation Reactions.
Cyclocondensation reactions are a fundamental approach for constructing the pyrido[1,2-a]pyrimidine ring system. These reactions typically involve the condensation of 2-aminopyridines with various reagents. For instance, cyanoketene dithioacetal reacts with substituted 2-aminopyridine (B139424) derivatives to yield pyrido[1,2-a]pyrimidine compounds, such as 2-ethoxy-3-cyano-4-oxo-4H-pyrido[1,2-a]pyrimidine and 2-ethoxy-(2-methylthio)-3-cyano-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives, often in high yields. The regiochemistry of these cyclocondensation reactions is a key aspect in the synthesis of polyazaheterocycles.
Retro-Claisen Reaction Applications.
The retro-Claisen reaction proves to be a valuable synthetic tool for the cleavage of β-dicarbonyl carbon-carbon bonds, leading to carboxylic acid derivatives. This methodology has been applied in the synthesis of pyrido[1,2-a]pyrimidine derivatives. A notable example involves the alkaline cleavage of 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione in the presence of potassium hydroxide (B78521) and 4-dimethylaminopyridine. This reaction yields 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate. The process typically involves stirring the reactants in ethanol (B145695) under reflux for several hours, followed by extraction and recrystallization to obtain the desired organic salt.
Table 1: Retro-Claisen Reaction for Pyrido[1,2-a]pyrimidine Derivative Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield | Reference |
| 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione | 4-dimethylaminopyridine (DMAP) | Potassium hydroxide | Ethanol | Reflux, 6h | 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate | 60% |
One-Pot Synthetic Strategies.
One-pot synthetic strategies, particularly multicomponent reactions (MCRs), are highly valued for their efficiency in creating molecular complexity and diversity, which is beneficial for drug discovery programs. For instance, highly substituted 4H-pyrido[1,2-a]pyrimidines can be rapidly synthesized via a one-pot three-component condensation reaction involving 2-aminopyridines, aldehydes, and ketones/aldehydes, catalyzed by trifluoromethanesulfonic acid.
Another green one-pot three-component approach for synthesizing pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives directly utilizes 2-aminopyridines, substituted aldehydes, and malononitrile. This reaction employs Bleaching earth clay (pH 12.5) and PEG-400 as a recyclable catalytic system and solvent, respectively, conducted at 70-80°C. Furthermore, five-component cascade reactions have been successfully developed for the synthesis of novel N-fused heterocyclic compounds, including pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives, using cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a water/ethanol mixture. Ultrasound-assisted methods also facilitate expedient and green one-pot multicomponent reactions for functionalized pyrido[1,2-a]pyrimidin-6(7H)-ones using sulfamic acid catalysis in aqueous ethanol at ambient conditions.
Advanced Synthetic Approaches and Catalysis in Pyrido[1,2-a]pyrimidine Analog Production.
Advanced synthetic methodologies often incorporate catalytic systems, including nano-catalysts, and emphasize sustainable practices to enhance efficiency and reduce environmental impact in the production of pyrido[1,2-a]pyrimidine analogues.
Application of Nano-Catalysts in Heterocycle Synthesis.
Nano-catalysts, particularly metal oxide catalysts at the nanoscale, are increasingly utilized in organic reactions due to their exceptional properties, such as high surface area and unique pore sizes. These catalysts can significantly promote the synthesis of various heterocycles. For example, an efficient Mn-ZIF-8@ZnTiO3 nano-catalytic nanocomposite has been employed for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) analogs, achieving yields of 87–95% through one-pot three-component reactions. epa.gov While the specific application to Barmastine analogues is not detailed, the use of bismuth oxide (Bi2O3) nano-catalysts has been demonstrated for the green synthesis of other bioactive barbituric acid derivatives, highlighting their broad utility in heterocycle synthesis. The mechanistic understanding often involves the nano-catalyst activating functional groups, enabling key condensation and addition steps.
Sustainable Synthesis Methodologies.
The drive towards sustainable chemistry has led to the development of greener synthetic methods for pyrido[1,2-a]pyrimidine analogues. These approaches aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. The aforementioned one-pot three-component synthesis of pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives using Bleaching earth clay and PEG-400 exemplifies a green and rapid method, as both the catalyst and solvent system are recyclable. Polyethylene glycol (PEG-400) is recognized as an efficient "green solvent" due to its low vapor pressure, non-toxicity, and biodegradability, making it suitable for multicomponent reactions.
Another sustainable approach involves ultrasound-assisted reactions, which can significantly reduce reaction times and enable syntheses under ambient conditions in aqueous ethanol, further aligning with green chemistry principles. Transition metal-catalyzed protocols, such as CuI-catalyzed C–N cross-coupling and intramolecular amidation reactions, also represent milder and more sustainable processes for the synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones from readily available starting materials, offering broad substrate scope and good functional group tolerance.
Base-Free Reductive Amination Approaches
The furfurylamine (B118560) component, a key structural element of this compound, can be synthesized through the reductive amination of furfurals. nih.govjst.go.jp While traditional reductive amination frequently necessitates the use of strong bases, which can be detrimental to base-sensitive substrates, advancements in synthetic methodologies have led to the development of base-free approaches. nih.govjst.go.jp
A notable base-free method for the selective reductive amination of furfurals to furfurylamines utilizes Ru-MACHO-BH as a catalyst and isopropanol (B130326) (iPrOH) as a hydrogen donor. nih.govjst.go.jpmdpi.com This chemoselective protocol demonstrates good tolerance for a range of substituents, yielding furfurylamines with moderate to excellent efficiencies. For instance, the parent aniline (B41778) yielded 93% of the isolated product, while 3-chloroaniline (B41212) and 2-fluoroaniline (B146934) resulted in 60% and 56% yields, respectively. The method also proved effective for the synthesis of tertiary amines, with N-methylaniline yielding 89% of the desired product. However, the approach was not successful with various primary and secondary alkyl amines, such as tert-butylamine, n-heptylamine, dimethylamine, and morpholine. mdpi.com
Table 1: Representative Yields in Base-Free Reductive Amination of Furfurals
| Amine Substrate | Catalyst | H Donor | Yield (%) |
| Aniline | Ru-MACHO-BH | iPrOH | 93 |
| 3-Chloroaniline | Ru-MACHO-BH | iPrOH | 60 |
| 2-Fluoroaniline | Ru-MACHO-BH | iPrOH | 56 |
| N-Methylaniline | Ru-MACHO-BH | iPrOH | 89 |
| Alkyl Amines (e.g., tBuNH₂, nHepNH₂) | Ru-MACHO-BH | iPrOH | No Product |
Design and Synthesis of Novel this compound Derivatives and Bioisosteres
The design and synthesis of novel derivatives and bioisosteres are critical strategies in medicinal chemistry aimed at optimizing the properties of bioactive compounds. Bioisosteres are chemical moieties that exhibit similar biological effects while possessing distinct physicochemical characteristics, often employed to enhance potency, selectivity, and metabolic stability. researchgate.netscripps.eduajptr.com Molecular modification serves as a fundamental tool in this process, allowing for the refinement of molecules to improve absorption, bioavailability, and reduce toxicity, among other desirable features. crimsonpublishers.comfrontiersin.org Fused pyrimidines, such as those found in this compound, are recognized as bioisosteres of purines, highlighting their potential for mimicking natural biomolecules in biological systems. scispace.com
While this compound itself incorporates a pyrido[1,2-a]pyrimidine core, related heterocyclic systems like pyrido[2,3-d] nih.govjst.go.jptriazolo[4,3-a]pyrimidines have been extensively explored for their diverse pharmacological activities. These tricyclic scaffolds exhibit a broad spectrum of biological properties, including anti-inflammatory, analgesic, antibacterial, antitumoral, and antileishmanial effects. cu.edu.egnih.govresearchgate.netbenthamdirect.comeurjchem.comnih.gov
Synthetic routes to these systems often involve the cyclocondensation of 2-thioxo-pyrido[2,3-d]pyrimidines with hydrazonoyl chlorides. The 2-thioxo-pyrido[2,3-d]pyrimidine precursors can be prepared from reactions involving chalcones and 6-aminothiouracil. cu.edu.egbenthamdirect.comeurjchem.com Another effective synthetic approach involves the reaction of hydrazinyl pyrido[2,3-d]pyrimidine derivatives with various electrophilic species, such as ethyl cyanoacetate (B8463686) and 1,3-diketone derivatives, or with phenylisothiocyanate, potassium thiocyanate, and carbon disulfide. nih.gov
Research findings indicate that certain pyrido[2,3-d] nih.govjst.go.jptriazolo[4,3-a]pyrimidine derivatives demonstrate potent antitumor activity. For example, some compounds have shown strong inhibitory activity against human breast adenocarcinoma cell line (MCF7), with a 3-amino derivative exhibiting an IC50 of 3.74 μg/mL. mdpi.com Other derivatives have also displayed significant antiproliferative effects against HCT-116 and MCF-7 cancer cell lines. nih.gov
Structural modifications are systematically applied to enhance the research utility of chemical compounds, including pyridopyrimidine analogues. The primary goals of these modifications are to improve properties such as solubility, stability, and bioavailability, and to mitigate toxicity. frontiersin.orgscispace.comfrontiersin.org
In the context of pyridopyrimidines, the application of nanocatalysts has been shown to improve product yields and reaction rates in various synthetic processes. rsc.org Furthermore, nanoencapsulation has been successfully employed to enhance the antimicrobial activity of pyridopyrimidines, primarily by increasing their solubility. rsc.org The strategic placement of substituents on aryl rings within these structures can also significantly influence reaction yields, demonstrating the importance of detailed structure-activity relationship (SAR) studies. rsc.org Bioisosteric replacements, a specific type of structural modification, are crucial for fine-tuning a molecule's properties, allowing for enhanced selectivity, potency, and metabolic stability. For instance, replacing carboxylic acid moieties with alternative groups can lead to improved lipophilicity and oral bioavailability, which are critical for drug development. scripps.edunih.gov These principles of structural modification are broadly applicable across the class of pyridopyrimidine compounds, contributing to the development of analogues with enhanced research utility.
Molecular and Cellular Mechanism of Action Investigations
Receptor Binding and Ligand-Target Interactions of Barmastine
The initial step in this compound's mechanism involves its binding to specific cellular receptors, leading to a cascade of downstream events.
This compound is classified as an antihistaminic drug, with its primary molecular target identified as the Histamine (B1213489) H1 Receptor (HRH1) justia.com. As an antiallergic agent, this compound functions by blocking the action of histamine at the H1 receptor, thereby alleviating allergic reactions thermofisher.comcreative-diagnostics.com. Most H1-antihistamines, including those in this compound's class, operate as inverse agonists at the H1 receptor creative-diagnostics.com. The HRH1 is a G-protein-coupled receptor (GPCR) of the Gq class, expressed across various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system rsc.org.
Biophysical characterization techniques are crucial for understanding the quantitative aspects of ligand-receptor interactions, such as binding affinity and kinetics. While general methods like isothermal titration calorimetry (ITC) and composition-gradient multi-angle light scattering (CG-MALS) are employed for accurate binding affinity measurements of biological macromolecules, and solid-state NMR is used in H1 receptor research, specific detailed biophysical characterization data, including equilibrium dissociation constants (Kd) or kinetic parameters (kon, koff), directly pertaining to this compound's binding to HRH1 were not found in the available research. sinobiological.comtocris.com
Intracellular Signaling Cascades Modulated by this compound
Beyond receptor binding, this compound influences intracellular signaling pathways, translating its initial interaction into cellular responses.
The Histamine H1 Receptor (HRH1) is coupled to the Gq protein, and its activation leads to the stimulation of phospholipase C (PLC) rsc.org. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two crucial second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) creative-diagnostics.comnih.gov. IP3 is responsible for releasing calcium ions from intracellular stores, while DAG activates protein kinase C (PKC) nih.gov. This Gq/PLC/IP3 pathway represents a primary downstream signaling cascade modulated by this compound's action as an H1 receptor antagonist. Intracellular signaling pathways, initiated by ligand binding to receptors, can also involve the activation of transcription factors that regulate gene expression, thereby influencing cellular proliferation, survival, and differentiation frontiersin.org.
As an H1-antihistamine, this compound contributes to mitigating inflammatory processes by attenuating the expression of NF-κB, a key transcription factor involved in regulating inflammatory responses rsc.org. Inflammation involves a complex interplay of various mediators, including interleukins (e.g., IL-1, IL-6, IL-8, IL-12, IL-17, IL-18), tumor necrosis factors (e.g., TNF-α), chemokines, and prostaglandins (B1171923) (e.g., PGE2) thermofisher.comsinobiological.comnih.govmdpi.comfrontiersin.orguniversiteitleiden.nlnih.govnih.gov. While antihistamines generally exert anti-inflammatory effects by modulating histamine-mediated responses, specific studies detailing this compound's precise regulatory mechanisms on individual inflammatory cytokines or chemokines were not explicitly available in the provided sources, beyond its general role in attenuating NF-κB expression.
Computational Approaches to Elucidating Molecular Interactions
Computational methods play a significant role in understanding the molecular interactions of compounds like this compound. This compound is a derivative of pyrido[1,2-a]pyrimidine (B8458354), a core structure found in various pharmaceutical agents thermofisher.com.
Molecular Docking: This technique is widely applied to predict the binding modes and affinities of ligands, such as antihistamines, to target receptors like the H1 receptor. Studies on other H1 receptor ligands, including Bilastine and Chlorpheniramine, have utilized molecular docking to elucidate their interactions with the H1 receptor, often involving homology modeling to predict the receptor's three-dimensional structure rsc.orgresearchgate.netacademicjournals.orgresearchgate.netebsco.comnih.gov.
Molecular Dynamics (MD) Simulations: MD simulations are powerful computational tools used to study the dynamic behavior of molecular systems, including protein-ligand complexes, at an atomic level frontiersin.orgteknokrat.ac.idgoogleapis.com. These simulations can provide insights into the structural dynamics of the H1 receptor upon this compound binding and help evaluate the energetics and kinetics of their interaction frontiersin.org.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR methods are employed to establish mathematical relationships between the physicochemical properties of chemical compounds and their biological activities. This compound has been mentioned in the context of QSAR studies for antihistamines, aiming to predict and optimize their biological effects based on their chemical structures justia.comresearchgate.netiiab.me.
While these computational approaches are highly relevant to understanding this compound's interactions, specific published studies detailing molecular docking or molecular dynamics simulations performed directly on this compound and its interaction with the H1 receptor were not found in the provided search results. However, these methods are routinely applied to compounds within its class to elucidate their molecular mechanisms.
Preclinical Pharmacological and Efficacy Research in Non Human Systems
In Vitro Pharmacological Studies of Barmastine.
In vitro studies, conducted outside of a living organism, typically utilize cell lines or isolated biological components to evaluate a compound's effects nih.govmdpi.com. While general methodologies for such studies are well-established in pharmacology, specific detailed findings for this compound in these areas are not extensively documented in publicly available literature.
Biochemical assays are employed to characterize the interaction of a compound with specific enzymes, often to determine its ability to inhibit or modulate enzyme activity bioivt.combdbiosciences.com. These studies are crucial for understanding the mechanism of action of drug candidates and predicting their pharmacokinetic profiles bioivt.comnih.govnih.gov. Enzyme inhibitors are low molecular weight chemical molecules that can decrease or totally inhibit enzyme catalytic activity, either irreversibly or reversibly medcraveonline.com. While the pyrido[1,2-a]pyrimidinone skeleton, present in this compound, is associated with various biological activities including enzyme inhibition mdpi.comresearchgate.net, specific detailed findings on this compound's enzyme inhibition or modulation profiles from biochemical assays are not widely published handwiki.orgresearchgate.net.
Three-dimensional (3D) cell culture models, including spheroids, organoids, and organ-on-a-chip (OoC) systems, represent advanced in vitro platforms that more closely mimic the physiological environment and cellular interactions found in living tissues and organs compared to traditional 2D cultures researchgate.netmdpi.comfrontiersin.orgmedcraveonline.commdpi.comnih.govnih.govharvard.edumdpi.com. These models are increasingly utilized in drug discovery for more accurate prediction of drug responses, disease modeling, and toxicity testing mdpi.commdpi.comnih.govharvard.edumdpi.comeuropa.eu. Organ-on-a-chip devices, specifically, are microfluidic platforms that integrate living cells, mechanical forces, and controlled fluid flow to replicate organ-level functions mdpi.commdpi.comharvard.edumdpi.com. Despite the growing application of these sophisticated models in preclinical research, specific studies detailing the development and application of 3D cell culture models or organ-on-a-chip systems for this compound are not available in the public literature handwiki.orgresearchgate.net.
In Vivo Animal Model Investigations of this compound.
In vivo animal models are indispensable for evaluating the efficacy and safety of drug candidates within a complex biological system before human clinical trials minervaimaging.commdpi.compharmalegacy.com. These studies help assess how a compound behaves in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME), as well as its pharmacological effects nih.govnih.gov.
Rodent models, particularly mice and rats, are widely used in preclinical pharmacological efficacy studies due to their convenience in laboratory conditions and the availability of robust experimental protocols minervaimaging.comfrontiersin.orgbmglabtech.com. They are employed to assess a drug's ability to treat a target disease and to understand its in vivo pharmacokinetics mdpi.comminervaimaging.comnih.gov. While this compound is noted to possess a pyrido[1,2-a]pyrimidinone skeleton, which has been part of compounds evaluated for pharmacological activities in mice, such as in maximal electroshock, forced swimming, and tail suspension tests researchgate.net, specific detailed findings on the pharmacological efficacy of this compound itself in rodent models are not publicly accessible handwiki.orgresearchgate.net.
Canine models are utilized in preclinical research for specific physiological responses, often due to their immunological and physiological similarities to humans in certain disease states minervaimaging.comvrachi.name. For instance, canine models of Ascaris suum-inducible bronchial hyperresponsiveness have been used to study allergen-induced bone marrow responses and airway sensitivity nih.govvrachi.namenih.gov. While dogs are known to be affected by Ascaris species and are used in studies related to hypersensitivity and parasitic infections nih.govnih.govmerckvetmanual.comwormsandgermsblog.com, specific detailed investigations of this compound's efficacy or pharmacological responses in canine models, particularly concerning Ascaris hypersensitivity, are not found in the public domain handwiki.orgresearchgate.net.
Development and Characterization of Disease Models for Research on this compound's Effects.
Preclinical research on antiallergic agents like this compound often employs a range of in vitro and in vivo disease models to understand their mechanisms of action and evaluate their therapeutic potential. While specific detailed studies on the development and characterization of disease models solely for this compound's effects are not extensively documented in publicly available literature, the general approaches for studying allergic diseases provide a framework.
Animal models are crucial for investigating the complex mechanisms of allergy and assessing the efficacy of novel therapies before human clinical application. nih.gov Common animal models for allergic diseases include:
Rodent Models (Mice and Rats) : Mice, particularly strains like BALB/c, C3H/HeJ, C57BL/6, and A/J, are widely used due to their genetic manipulability and the ability to develop Th2-biased immunological responses characteristic of allergic reactions. mdpi.comfrontiersin.org Rats (e.g., Sprague-Dawley, Brown Norway) are also employed, offering advantages in terms of larger sample volumes and the ability to develop early- and late-phase allergic responses, as well as airway hyperresponsiveness. mdpi.com
Sensitization and Challenge Protocols : These models typically involve sensitizing animals to specific allergens (e.g., peanut, ovalbumin, house dust mites) often in conjunction with adjuvants like cholera toxin (CT) or staphylococcal endotoxin (B1171834) B (SEB). researchgate.netnih.gov Subsequent challenges with the allergen induce allergic responses, which are then evaluated. researchgate.net
Assessment of Allergic Responses : Endpoints measured include clinical signs of anaphylaxis, levels of allergen-specific immunoglobulins (e.g., IgE), and cytokine profiles (Th1/Th2 responses). researchgate.netnih.gov Airway hyper-responsiveness is also a key parameter in models of allergic asthma. mdpi.comfrontiersin.org
Passive Anaphylaxis Models : Passive cutaneous anaphylaxis (PCA) models in rats and mice are used to study IgE-mediated immediate hypersensitivity reactions, where IgE-rich antiserum or anti-allergen IgE monoclonal antibodies are administered, followed by allergen challenge. frontiersin.org
Humanized Mouse Models : These models, such as nonobese diabetic-severe combined immunodeficient γc-deficient mice expressing human stem cell factor, granulocyte-macrophage colony-stimulating factor, and interleukin-3, can develop functional human mast cells and exhibit robust anaphylactic reactions upon sensitization with patient-derived IgE. nih.gov These models aim to provide a more accurate prediction of clinical responses. nih.govwikipedia.org
These established models for allergic inflammation and hypersensitivity would be pertinent to the preclinical evaluation of this compound, given its antiallergic properties. However, specific detailed data tables directly linking this compound's efficacy to these models were not found in the search results.
Comparative Preclinical Analysis of this compound and Related Pyrido[1,2-a]pyrimidine (B8458354) Analogues.
This compound is a member of the pyrido[1,2-a]pyrimidine chemical class, a scaffold that is considered "privileged" in medicinal chemistry due to its presence in a variety of drugs with diverse biological activities. researchgate.netguidetoimmunopharmacology.orgfrontiersin.org This core structure facilitates the development of drug-like small molecules that often adhere to Lipinski's Rule of Five, a guideline for oral drug bioavailability. researchgate.net
Other notable pyrido[1,2-a]pyrimidine analogues and their reported activities include:
Pemirolast : A mast cell stabilizer primarily used as an anti-allergic drug. It has also been investigated for the treatment of asthma and as a potential disruptor of the SARS-CoV-2 spike protein. wikipedia.orgguidetopharmacology.orguni.lu
Pirenperone : Described as a serotonin (B10506) receptor antagonist, with properties as an antipsychotic and tranquilizer. wikipedia.orgnih.govuni.lu
Lusaperidone : An antidepressant. uni.luinvivochem.cn
Seganserin : An antihypertensive agent. uni.luwikipedia.org
Ramastine : Listed as an antiallergic, anti-ulcerative, and antiasthmatic agent. researchgate.netfrontiersin.org Notably, "ramastine" is also listed as a synonym for this compound in some databases. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis
Foundational Principles of SAR in Barmastine Research
The foundational principle of Structure-Activity Relationship (SAR) posits that a molecule's biological activity is intrinsically linked to its three-dimensional (3D) structure wikipedia.orgwikipedia.org. In the context of drug discovery, SAR analysis involves exploring how variations in chemical structure lead to changes in biological effects. This understanding allows researchers to identify which chemical groups are critical for evoking a desired target effect and to rationally modify compounds to enhance their potency or alter their activity wikipedia.org.
Qualitative and Quantitative Approaches to SAR Analysis
SAR analysis can be approached both qualitatively and quantitatively, each providing different levels of insight into the structure-activity relationship.
Qualitative SAR involves observing and interpreting trends in biological activity based on structural changes. This often includes comparing a series of analogous compounds and noting how the presence or absence of certain functional groups, or changes in their position, affects activity. For instance, if a specific functional group is removed and activity is lost, it suggests that group is crucial for activity.
Quantitative SAR (QSAR) takes this a step further by establishing mathematical models that correlate a set of "predictor" variables (physicochemical properties or theoretical molecular descriptors) with the "response variable" (biological activity or potency) wikipedia.org. QSAR models enable the prediction of biological activity for new chemical compounds based on their structural and physicochemical features, playing a crucial role in discovering new drug candidates and improving lead compounds wikipedia.orgresearchgate.net. These models can range from simple linear regressions to complex machine learning algorithms researchgate.netnih.gov.
A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response mdpi.com. It is an abstraction of the crucial molecular features responsible for the binding of a set of ligands to a macromolecular target mdpi.com. Identifying these features is a critical step in both qualitative and quantitative SAR.
For a compound like this compound, which is an antihistamine, its pharmacophoric features would typically involve elements capable of hydrogen bonding (donors and acceptors), hydrophobic interactions, and potentially aromatic ring systems that interact with the active site of histamine (B1213489) receptors nih.govnih.gov. While specific details for this compound are not available, general pharmacophore models for antihistamines often include a basic nitrogen atom (for interaction with acidic residues in the receptor), hydrophobic regions, and possibly aromatic rings for π-stacking interactions. This compound's complex structure, incorporating multiple nitrogen atoms and aromatic/heteroaromatic rings, suggests the presence of several potential interaction points nih.gov.
One study mentioned this compound as an antihistamine identified in an e-pharmacophore screening for potential USP7 inhibitors, indicating that it possesses certain chemical features that align with pharmacophore models used in such screenings biorxiv.org. However, the specific pharmacophoric features derived directly from this compound's interaction with its primary biological target (e.g., histamine receptors) are not detailed in the public literature.
Computational methods are indispensable tools in modern SAR/QSAR modeling and prediction. These methods, often grouped under "computer-aided drug design" (CADD), leverage algorithms and software to analyze chemical structures and predict their biological activities openmedicinalchemistryjournal.comnih.gov.
Key computational methods include:
Molecular Descriptors Calculation: Converting chemical structures into numerical values (descriptors) that represent various physicochemical properties (e.g., lipophilicity, electronic properties, steric bulk) or structural features (e.g., molecular fingerprints, connectivity indices) wikipedia.orgnih.gov. These can be 1D, 2D, or 3D descriptors wikipedia.org.
Machine Learning (ML) and Deep Learning (DL): These techniques are increasingly used to build predictive QSAR models, especially with large datasets and high volumes of chemical features researchgate.nethandwiki.org. Popular ML techniques include k-nearest neighbor (k-NN), Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forest (RF) csmres.co.uk.
Molecular Docking and Dynamics Simulations: While more structure-based, these can inform ligand-based SAR by predicting binding modes and interactions with a known target protein, thereby identifying crucial structural elements for activity openmedicinalchemistryjournal.comnih.gov.
Pharmacophore Modeling Software: Tools that identify common chemical features among active compounds to generate a pharmacophore model, which can then be used to screen databases for new potential ligands nih.govnih.gov.
Activity Landscape Analysis: Computational tools that visualize the relationship between structural similarity and activity differences, helping to identify "activity cliffs" nih.govoecd.org.
The development of QSAR models typically involves several steps: selection of chemical compounds, assessment of biological activity, calculation of molecular descriptors, data matrix setup, data partitioning (training and validation sets), model construction, and model interpretation and prediction wikipedia.orgresearchgate.netcsmres.co.uk. The OECD QSAR Toolbox is an example of a free software application that aids in estimating chemical properties from molecular structure, supporting hazard assessment and data gap filling qsartoolbox.orgresearchgate.net.
Impact of Structural Modifications on Biological Activity and Potency
Molecular modification, also known as lead modification or molecular tailoring, involves chemically altering a known drug molecule to improve its physical, chemical, and pharmacological properties, such as increasing potency, solubility, or selectivity nih.govnih.gov.
Electronic Effects:
Inductive Effects: Result from the electronegativity of atoms, causing electron withdrawal or donation through sigma bonds researchgate.net.
Resonance Effects: Involve the delocalization of electrons through pi systems, either donating or withdrawing electron density from a conjugated system, such as an aromatic ring researchgate.netresearchgate.net.
Steric Effects: Arise from the physical bulk of substituents, which can impede or facilitate interactions with a binding site researchgate.net.
For this compound, a hypothetical analysis of substituent effects would involve systematically modifying different parts of its complex structure and observing the resulting changes in its antihistaminic activity. For example, altering the furan (B31954) ring, modifying the imidazo[4,5-b]pyridine system, or changing substituents on the piperidine (B6355638) or pyrido[1,2-a]pyrimidin-4-one moieties could reveal critical insights. While specific data on such modifications for this compound are not publicly detailed, general SAR studies on other pyrido[1,2-a]pyrimidine (B8458354) derivatives have shown that modifications to the pyridyl nitrogen atom can be important for activity, potentially serving as a hydrogen bond acceptor wisc.edu.
SAR landscapes provide a visual and conceptual framework for understanding the relationship between structural similarity and biological activity nih.gov. An activity landscape represents a hypersurface where compound potency is added as a third dimension to a 2D projection of the chemical space nih.gov.
Within an activity landscape, two main types of regions are observed:
Smooth Regions: Characterized by continuous SAR, where gradual changes in chemical structure lead to moderate changes in biological activity nih.govnih.gov. These regions are ideal for lead optimization using predictive QSAR models nih.gov.
Rugged Regions/Activity Cliffs: Represent discontinuous SAR, where small chemical modifications result in drastic changes in biological response nih.govnih.gov. Activity cliffs are defined as pairs of structurally similar compounds with significant differences in potency against the same target researchgate.netnih.govoecd.orgresearchgate.net. These cliffs are valuable for medicinal chemists as they highlight key structural features that strongly influence activity, providing insights for lead optimization and the identification of crucial pharmacophoric elements nih.govoecd.org.
While the concept of activity cliffs is widely applied in drug discovery and analysis of large datasets (e.g., from PubChem bioassays) oecd.orgresearchgate.net, there is no publicly available detailed exploration of the SAR landscape or identification of specific activity cliffs for this compound or its close analogs. Such analyses, if performed, would typically involve comparing this compound with a series of structurally similar compounds and quantifying their potency differences to map its specific activity landscape.
Application of SAR in Rational Ligand Design and Optimization for Research Tools.
The principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are fundamental in rational ligand design, guiding the optimization of chemical compounds for specific biological targets. While this compound (PubChem CID: 71300) was initially investigated as an oral antihistamine, its development was discontinued (B1498344) mdpi.comrsc.org. However, recent computational studies have identified this compound as a potential research tool, specifically as an inhibitor of the SARS-CoV-2 non-structural protein 16 (nsp16). This application exemplifies how SAR principles, particularly through molecular docking and virtual screening, can be leveraged for identifying and optimizing ligands for novel research purposes.
Non-structural protein 16 (nsp16) of SARS-CoV-2 is a crucial viral enzyme responsible for 2'-O-methylation of the viral messenger RNA cap, a process essential for viral replication and evasion of the host's innate immune system mdpi.comnih.govelifesciences.orgelifesciences.orgnih.gov. Consequently, nsp16 has emerged as a significant target for the development of antiviral agents and research tools aimed at understanding and inhibiting viral mechanisms mdpi.comnih.govelifesciences.orgturkjps.org.
In the context of identifying potential inhibitors for SARS-CoV-2 nsp16, high-throughput virtual screening and molecular docking studies have been employed as rational ligand design approaches. These computational methods utilize the known three-dimensional structure of the target protein (nsp16) to predict how small molecules, or ligands, might bind to its active site. The binding affinity, often expressed as a docking score or binding energy, serves as a key indicator of a compound's potential inhibitory activity, thereby reflecting an implicit application of SAR principles. Compounds with lower (more negative) binding energies are predicted to have stronger interactions with the target protein.
Detailed research findings from a virtual screening study identified this compound as a compound with favorable predicted binding affinities for SARS-CoV-2 nsp16. The molecular docking results for this compound, alongside other potential inhibitors, demonstrate its predicted interaction with the nsp16 protein. This computational identification positions this compound as a candidate research tool for further investigation into SARS-CoV-2 nsp16 inhibition.
The following table presents the predicted docking scores (binding energies) for this compound against SARS-CoV-2 nsp16, as reported in computational screening efforts:
| Compound Name | ZINC ID | Predicted Binding Energy (kcal/mol) |
| This compound | ZINC000004214938 | -9.4, -9.3, -9.4, -9.37 |
This data indicates a strong predicted interaction between this compound and the nsp16 protein, suggesting its potential utility as a molecular probe or lead compound in further biochemical and virological research aimed at understanding or disrupting SARS-CoV-2 replication mdpi.com. The application of SAR in this context, through computational docking, allows for the rapid identification of compounds like this compound from vast chemical libraries, streamlining the initial stages of ligand discovery for research purposes.
Advanced Analytical Methodologies for Barmastine Research
Method Development and Validation for Research Applications.
Ensuring Robustness, Accuracy, and Reproducibility in Laboratory Settings.
The validation of an analytical method for a chemical compound like Barmastine involves demonstrating its suitability for its intended purpose. Key parameters assessed during validation include robustness, accuracy, and reproducibility mdpi.comuoguelph.caijrti.org.
Robustness: This refers to the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage mdpi.comijrti.org. For this compound, assessing robustness would involve evaluating the impact of minor changes in factors such as mobile phase composition, flow rate, column temperature, or pH on the analytical results. A robust method ensures consistent performance across different laboratory conditions and over time mdpi.com.
Accuracy: Accuracy expresses the closeness of agreement between the value accepted as a true value and the value found ijrti.org. In the context of this compound analysis, accuracy is typically assessed through recovery studies, where a known quantity of this compound is added (spiked) into a sample matrix, and the percentage of the compound recovered is calculated mdpi.com. Acceptable recovery ranges are usually predefined, often between 98% and 102%, depending on the method and regulatory expectations mdpi.com. Accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range ijrti.org.
Reproducibility: This aspect of precision expresses the agreement between results obtained from the same homogeneous sample analyzed under different conditions, such as by different analysts, using different equipment, or in different laboratories (inter-laboratory studies) mdpi.comijrti.orgbiomedres.us. Reproducibility is crucial for confirming that an analytical procedure yields consistent data even when performed across various settings, signifying its dependability uoguelph.cabiomedres.us. Precision, which encompasses reproducibility, is commonly expressed as the variance, standard deviation, or coefficient of variation of a series of measurements mdpi.comijrti.org.
While these principles are universally applied in pharmaceutical analytical research, specific detailed research findings or data tables pertaining to the robustness, accuracy, and reproducibility validation of analytical methods for this compound were not identified in the public domain during the current search.
Sample Preparation and Purification Techniques for Complex Research Matrices.
For the analysis of this compound, particularly from complex research matrices such as biological samples (e.g., plasma, urine) or reaction mixtures, effective sample preparation and purification techniques are indispensable. These techniques aim to isolate the analyte of interest from interfering substances, concentrate it, and render it suitable for instrumental analysis scioninstruments.commeasurlabs.com.
Common techniques that would be considered for this compound include:
Solid Phase Extraction (SPE): SPE is a widely used technique to concentrate and purify analytes from complex matrices scioninstruments.commeasurlabs.com. It involves passing the sample through a cartridge containing a sorbent material. This compound would adhere to the sorbent while impurities are washed away, and then this compound would be eluted using a suitable solvent rsc.orgscioninstruments.commeasurlabs.com. Ion-exchange (IEX) or mixed-mode sorbents are often employed due to their specificity rsc.org.
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible solvents measurlabs.com. For this compound, this would involve mixing the sample with two immiscible solvents (typically an organic solvent and an aqueous phase), allowing the compound to partition into one layer, which is then separated for analysis measurlabs.com.
Filtration and Centrifugation: These are fundamental clean-up procedures used to remove particulate matter and sediments from samples, preventing clogging of analytical instruments and chromatography columns scioninstruments.comhplcvials.comorganomation.com. Centrifugation can separate liquid from undissolved material, while filtration uses membranes to eliminate solid particles hplcvials.comorganomation.com.
Derivatization: If this compound or its metabolites are not sufficiently volatile or detectable by certain techniques (e.g., GC-MS), chemical derivatization can be employed to modify the compound, enhancing its volatility or improving detection sensitivity uoguelph.cahplcvials.com.
The choice of technique depends on the chemical properties of this compound, the nature of the matrix, and the sensitivity requirements of the analytical method. For instance, for highly sensitive techniques like LC-MS/MS, minimal sample preparation might be required, or specific clean-up steps tailored to the matrix could be developed nih.govjapsonline.comijper.org.
As with method validation parameters, specific detailed research findings or data tables outlining the precise sample preparation and purification techniques used for this compound from various complex matrices were not found in the publicly available search results.
Future Directions and Theoretical Perspectives in Barmastine Research
Emerging Research Areas for Pyrido[1,2-a]pyrimidine (B8458354) Scaffolds
The pyrido[1,2-a]pyrimidine scaffold, the structural foundation of barmastine, is a versatile pharmacophore that has demonstrated a wide array of biological activities. Beyond its established applications, several emerging research areas hold promise for the development of novel therapeutics based on this privileged structure.
Recent studies have highlighted the potential of pyrido[1,2-a]pyrimidine derivatives in oncology. For instance, novel compounds incorporating this scaffold have been synthesized and evaluated as potent inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancers. Additionally, certain derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. The exploration of pyrido[1,2-a]pyrimidines as inhibitors of kinases such as PIM-1 further underscores their relevance in cancer therapy.
Another promising avenue of research is in the field of neurodegenerative diseases. The neurotropic properties of some pyrido[1,2-a]pyrimidine derivatives suggest their potential for the development of agents targeting central nervous system (CNS) disorders. The structural similarities to other CNS-active compounds warrant further investigation into their efficacy in models of diseases like Alzheimer's and Parkinson's.
Furthermore, the anti-inflammatory and antimicrobial activities of this scaffold continue to be areas of active investigation. The development of new synthetic methodologies is enabling the creation of diverse libraries of pyrido[1,2-a]pyrimidine derivatives, which can be screened for a wide range of biological targets, potentially leading to the discovery of new therapeutic applications.
Integration of In Silico and In Vitro Methodologies to Advance Understanding
The convergence of computational and experimental approaches is poised to significantly accelerate the understanding and development of this compound and related compounds. In silico techniques, such as molecular docking and molecular dynamics simulations, offer powerful tools for predicting the binding modes and affinities of pyrido[1,2-a]pyrimidine derivatives with their biological targets.
These computational models can guide the rational design of new analogs with improved potency and selectivity. For example, docking studies have been instrumental in understanding the structure-activity relationships of pyrido[1,2-a]pyrimidine-based inhibitors of various enzymes. By simulating the interactions between the ligand and the protein's active site, researchers can identify key structural modifications that are likely to enhance binding.
The predictions generated from in silico studies can then be validated through in vitro experiments. The synthesis of the designed compounds followed by their evaluation in enzymatic and cell-based assays provides crucial feedback for refining the computational models. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and is particularly well-suited for exploring the therapeutic potential of the pyrido[1,2-a]pyrimidine scaffold. Furthermore, computational approaches are also being employed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new chemical entities, helping to identify promising drug candidates at an early stage.
Development of this compound-Based Chemical Probes for Target Identification
A critical aspect of understanding the mechanism of action of any bioactive compound is the identification of its molecular targets. The development of this compound-based chemical probes represents a key future direction for elucidating its pharmacological effects. Chemical probes are molecules designed to bind to a specific target and can be used to visualize, isolate, and identify that target within a complex biological system.
Given that this compound is known to interact with G protein-coupled receptors (GPCRs), specifically histamine (B1213489) receptors, the design of chemical probes can draw upon established methodologies for this class of receptors. One promising approach is the use of photoaffinity labeling. This technique involves incorporating a photoreactive group into the this compound scaffold. Upon exposure to UV light, this group forms a covalent bond with the target receptor, allowing for its subsequent identification and characterization.
The design of such probes would require careful consideration of the structure-activity relationships of this compound to ensure that the addition of the photoreactive moiety and a reporter tag (such as a fluorescent dye or a biotin (B1667282) molecule) does not significantly impair its binding affinity for the target receptor. The successful development of this compound-based chemical probes would be a significant step forward in precisely defining its molecular interactions and downstream signaling pathways.
Interdisciplinary Research Opportunities and Collaborations
The multifaceted nature of this compound research necessitates a highly interdisciplinary approach, fostering collaborations between experts in various fields. Medicinal chemists are essential for the design and synthesis of novel pyrido[1,2-a]pyrimidine derivatives and chemical probes. Computational chemists and molecular modelers can provide invaluable insights into ligand-target interactions and guide the drug design process.
Pharmacologists and cell biologists are crucial for conducting the in vitro and in vivo studies necessary to evaluate the biological activity and therapeutic potential of these compounds. Furthermore, collaborations with structural biologists can lead to the determination of the crystal structures of this compound or its analogs in complex with their target proteins, providing a detailed atomic-level understanding of their binding mode.
Such interdisciplinary collaborations are vital for translating basic research findings into tangible clinical benefits. Academic-industrial partnerships can also play a significant role in accelerating the drug development process, from initial discovery to clinical trials. The future of this compound research will undoubtedly be shaped by the synergy of these diverse scientific disciplines.
Q & A
Q. How can multi-omics approaches (e.g., proteomics, metabolomics) elucidate this compound’s off-target effects?
- Methodological Answer : Integrate LC-MS/MS-based proteomics (identify protein binding partners) and untargeted metabolomics (detect pathway perturbations). Use bioinformatics tools (STRING, KEGG) for network analysis. Cross-reference with ToxCast data to prioritize follow-up assays .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
